molecular formula C21H23ClN4O B4574646 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea

Cat. No.: B4574646
M. Wt: 382.9 g/mol
InChI Key: KHYSOWCCGACAII-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C21H23ClN4O and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.1560391 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Binding and Coordination Chemistry

One area of application involves the anion coordination chemistry of urea-based ligands. Studies have shown that protonated urea-based ligands can react with inorganic oxo-acids, forming adducts with corresponding anions. The solid-state structures of these anion complexes display a rich variety of hydrogen bond motifs, which are crucial for understanding anion binding mechanisms and designing new materials for specific applications (Wu et al., 2007).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as benzoylphenylurea insecticides, reveals the importance of urea derivatives in understanding the molecular configuration and interactions within crystalline materials. These insights are vital for the development of new chemicals with improved efficacy and stability (Cho et al., 2015).

Agronomic Performance Enhancement

Urea derivatives have been explored for their potential to improve the performance of N-intensive crops, including potatoes. Studies comparing different additives, such as nitrification inhibitors and biostimulants, with urea have provided insights into optimizing agronomic performance and reducing reactive nitrogen losses, demonstrating the broad potential of urea derivatives in agriculture (Souza et al., 2019).

Anti-Cancer Agent Development

The synthesis and evaluation of pyrazole compounds for their potential as anti-cancer agents highlight another crucial application of urea derivatives. By understanding the electronic structure, physico-chemical properties, and docking analysis, researchers aim to develop new therapeutic agents targeting specific cancer types (Thomas et al., 2019).

Fertilizer Efficiency Improvement

Research on urea ammonium nitrate solutions treated with inhibitor technology showcases the application of urea derivatives in enhancing fertilizer efficiency. By reducing ammonia emission and increasing crop yields, these studies contribute to more sustainable agricultural practices (Nikolajsen et al., 2020).

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-13-9-10-19(14(2)11-13)23-21(27)24-20-15(3)25-26(16(20)4)12-17-7-5-6-8-18(17)22/h5-11H,12H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYSOWCCGACAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea
Reactant of Route 6
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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.